molecular formula C15H17F2NO3 B3018019 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate CAS No. 2034225-70-0

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate

Cat. No.: B3018019
CAS No.: 2034225-70-0
M. Wt: 297.302
InChI Key: VBJXBRJIKAVZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate is a synthetic carbamate derivative of interest in medicinal chemistry and oncology research. This compound features a phenyl acetate core linked to a 4,4-difluorocyclohexyl group via a carbamoyl bridge. The incorporation of the 4,4-difluorocyclohexyl moiety is of particular significance, as this group has been identified in studies to profoundly influence interactions with biological targets, notably P-glycoprotein (P-gp) . Research Applications and Value The primary research value of this compound lies in two key areas. First, its structural similarity to aspirin (acetylsalicylic acid) derivatives suggests potential for investigation into anti-proliferative activity against various cancer cell lines . Second, and more specifically, the presence of the 4,4-difluorocyclohexyl group indicates its potential application in studying Multidrug Resistance (MDR). Research has shown that analogues containing this moiety can act as potent inhibitors of P-gp ATPase activity, transforming a compound from a stimulator to an inhibitor of this efflux pump . This makes it a valuable chemical tool for probing the mechanisms of MDR and developing strategies to reverse resistance to chemotherapeutic agents in cancer cells. Mechanism of Action While the specific mechanism of action for this compound requires empirical validation, insights can be drawn from closely related structures. In the context of MDR, such compounds are believed to bind within the drug-binding pocket of P-gp, a key ABC transporter overexpressed in resistant cancer cells. By potently inhibiting the ATPase activity of P-gp, they prevent the ATP-dependent efflux of anticancer drugs, thereby increasing intracellular drug concentration and reversing resistance . The rigid, lipophilic 4,4-difluorocyclohexyl group is a critical structural determinant for this inhibitory effect. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-[(4,4-difluorocyclohexyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-10(19)21-13-5-3-2-4-12(13)14(20)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJXBRJIKAVZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate involves synthetic routes that typically include the reaction of 4,4-difluorocyclohexylamine with phenyl acetate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 2-[(4-Acetylphenyl)carbamoyl]phenyl Acetate

Key Differences :

  • Substituent : The acetylphenyl group replaces the 4,4-difluorocyclohexyl moiety.
  • Synthesis: Prepared via reaction of 4'-amino acetophenone with 2-(chlorocarbonyl)phenyl acetate in the presence of triethylamine .

Table 1: Structural and Functional Comparison

Parameter 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl Acetate 2-[(4-Acetylphenyl)carbamoyl]phenyl Acetate
Core Structure Phenyl acetate Phenyl acetate
Substituent 4,4-Difluorocyclohexyl carbamoyl 4-Acetylphenyl carbamoyl
Molecular Formula C₁₅H₁₆F₂NO₃ C₁₇H₁₅NO₄
Reported Activity Not specified Anti-proliferative (NCI 60)
Synthetic Route Undisclosed (analog-based推测) Triethylamine-mediated coupling

Natural Product Analog: 4-Hydroxy Phenylacetic Acid Methyl Ester

Key Differences :

  • Source : Isolated from Pleione bulbocodioides (Chinese herb) .
  • Substituent : Lacks the carbamoyl and difluorocyclohexyl groups; features a 4-hydroxyphenyl and methyl ester.
  • Biological Activity: Exhibited anti-tumor activity against LA795 murine lung adenocarcinoma cells .

Table 2: Comparison with Natural Derivatives

Parameter This compound 4-Hydroxy Phenylacetic Acid Methyl Ester
Origin Synthetic Natural (plant-derived)
Functional Groups Carbamoyl, difluorocyclohexyl Hydroxyphenyl, methyl ester
Molecular Formula C₁₅H₁₆F₂NO₃ C₉H₁₀O₃
Reported Activity Undocumented Anti-tumor (LA795 cells)

Fluorinated Cyclohexyl Derivatives

Example: (S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid (CAS 1975200-03-3) Key Differences:

  • Core Structure: Amino acetic acid vs. phenyl acetate.
  • Substituent : Shares the 4,4-difluorocyclohexyl group but lacks the carbamoyl linkage.
  • Potential Implications: The amino group may enhance solubility, whereas the carbamoyl group in the target compound could influence target binding affinity .

Research Findings and Implications

  • Synthetic Flexibility : The carbamoyl linkage in the target compound allows modular substitution, enabling optimization of pharmacokinetic properties.
  • Fluorine Effects: The 4,4-difluorocyclohexyl group likely reduces metabolic degradation compared to non-fluorinated cyclohexyl analogs, as seen in other fluorinated pharmaceuticals.

Biological Activity

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a difluorocyclohexyl group attached to a phenyl acetate moiety. This unique configuration may contribute to its biological properties.

Research indicates that the biological activity of this compound is primarily linked to its interaction with specific proteins and enzymes. Notably, it has been shown to modulate the activity of P-glycoprotein (P-gp), an important efflux transporter involved in drug resistance.

Key Findings:

  • ATPase Activity Modulation : The compound has been identified as a stimulator of P-gp ATPase activity, which is crucial for understanding its role in reversing drug resistance in cancer cells. In vitro studies demonstrated that analogues of this compound inhibited ATPase activity with IC50 values indicating effective modulation at low concentrations .
  • Selectivity : It exhibits preferential selectivity towards P-gp over other ATP-binding cassette (ABC) transporters, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description Reference
P-glycoprotein Modulation Inhibits P-gp ATPase activity; potential to reverse drug resistance in cancer.
Anticancer Activity Demonstrated anti-proliferative effects in various cancer cell lines.
Selectivity Profile Selective towards P-gp compared to CYP3A4, enhancing therapeutic potential.
In Vivo Efficacy Reduced tumor volume and weight in animal models without significant side effects.

Case Studies

  • Study on Drug Resistance : In a study involving HEK293 cells overexpressing P-gp, this compound was found to effectively reverse paclitaxel resistance. The results indicated that the compound could restore sensitivity to chemotherapy agents in resistant cancer cells .
  • In Vitro Anti-Proliferative Activity : A comprehensive screening against the NCI 60 cell line panel revealed significant anti-proliferative effects, underscoring its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.